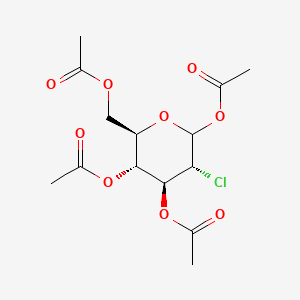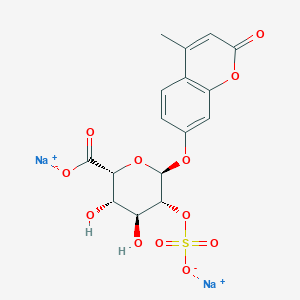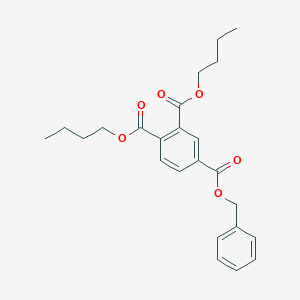
4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate typically involves the esterification of benzene tricarboxylic acid derivatives with butyl alcohols under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of polymer compounds.
Biology: Studying the effects of ester compounds on biological systems.
Industry: Used in the preparation of high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate involves its interaction with molecular targets through its ester groups. These ester groups can undergo hydrolysis to release carboxylic acids and alcohols, which can further interact with biological molecules. The compound’s benzene ring can participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl phthalate: A similar ester compound used as a plasticizer.
Diisobutyl phthalate: Another phthalate ester with similar applications.
1,4-Dibutyl Benzene-1,4-dicarboxylate: A related compound with similar ester groups.
Uniqueness
4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C24H28O6 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
4-O-benzyl 1-O,2-O-dibutyl benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C24H28O6/c1-3-5-14-28-23(26)20-13-12-19(16-21(20)24(27)29-15-6-4-2)22(25)30-17-18-10-8-7-9-11-18/h7-13,16H,3-6,14-15,17H2,1-2H3 |
Clave InChI |
KEYWIWAELFKIMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
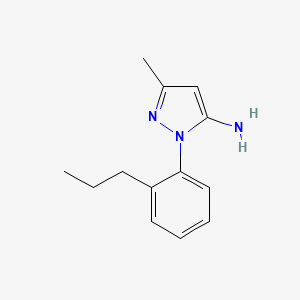
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
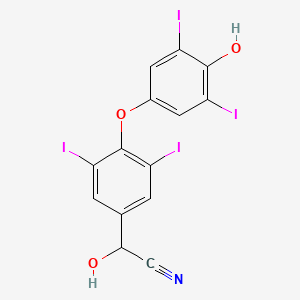

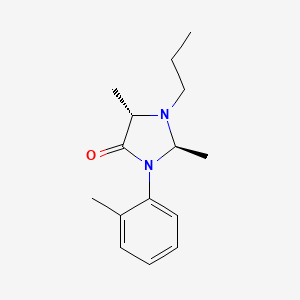
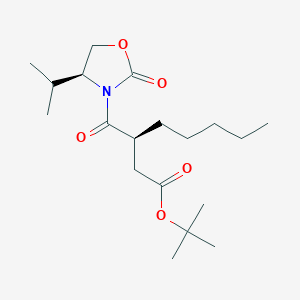
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)

![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
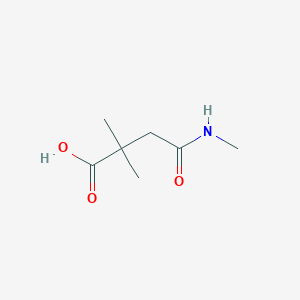
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
